A Technical Guide to the Synthesis, Characterization, and Potential Applications of Substituted 2-Amino-quinazolin-4(1H)-ones, with a Focus on the Hypothetical Compound 2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one
A Technical Guide to the Synthesis, Characterization, and Potential Applications of Substituted 2-Amino-quinazolin-4(1H)-ones, with a Focus on the Hypothetical Compound 2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Derivatives of 4(3H)-quinazolinone, in particular, have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The 2-amino-substituted quinazolinones are a significant subclass, with several compounds having advanced into clinical use, primarily as kinase inhibitors in oncology.[4][6][7]
This guide will provide an in-depth technical exploration of the chemical structure, predicted properties, and a plausible synthetic pathway for 2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one. While this specific molecule serves as our central case study, the principles and methodologies discussed are broadly applicable to other substituted 2-amino-quinazolin-4(1H)-ones, offering a foundational resource for researchers and professionals in drug discovery and development.
Chemical Structure and Predicted Physicochemical Properties
The core of 2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one is a bicyclic heteroaromatic system, comprising a pyrimidine ring fused to a benzene ring. The key structural features include an amino group at the 2-position, a carbonyl group at the 4-position, and hydroxyl and methyl substituents on the benzene ring at positions 5 and 6, respectively.
Caption: Predicted chemical structure of 2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one.
Predicted Physicochemical Data
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for the target compound is unavailable, we can predict its key properties based on its structure and by analogy to related known compounds.
| Property | Predicted Value | Rationale and Significance |
| Molecular Formula | C₉H₉N₃O₂ | Determined by summing the constituent atoms. |
| Molecular Weight | 191.19 g/mol | Crucial for stoichiometric calculations in synthesis and for mass spectrometry. |
| IUPAC Name | 2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one | A systematic name following international standards. |
| Hydrogen Bond Donors | 4 (amino, hydroxyl, and two N-H) | The presence of multiple hydrogen bond donors suggests the potential for strong intermolecular interactions and solubility in polar solvents. |
| Hydrogen Bond Acceptors | 3 (two oxygens and one nitrogen) | The carbonyl and hydroxyl oxygens, along with the ring nitrogen, can accept hydrogen bonds, influencing solubility and receptor binding. |
| Predicted LogP | ~1.5 - 2.5 | A moderate lipophilicity is predicted, which is often favorable for oral bioavailability. |
| Predicted Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF). | The aromatic core confers hydrophobicity, while the polar functional groups enhance solubility in polar media. |
| Predicted pKa | ~4-5 (amino group), ~9-10 (hydroxyl group) | The amino group is expected to be weakly basic, while the hydroxyl group is weakly acidic. These values are critical for understanding the ionization state at physiological pH. |
Plausible Synthetic Pathway
The synthesis of 2-amino-4(3H)-quinazolinones commonly proceeds from appropriately substituted anthranilic acid derivatives.[8][9][10] A plausible and efficient route to 2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one would involve the cyclocondensation of a substituted anthranilamide with a source of the 2-amino- and 4-oxo functionalities.
Caption: A plausible synthetic workflow for the target quinazolinone.
Detailed Experimental Protocol (Hypothetical)
This protocol is a predictive methodology based on established synthetic routes for analogous compounds.[11][12]
Step 1: Synthesis of 2-Amino-6-hydroxy-5-methylbenzamide
-
To a stirred suspension of 2-amino-6-hydroxy-5-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Rationale: Conversion of the carboxylic acid to a more reactive acid chloride is a standard procedure for facilitating amidation. The use of oxalyl chloride is advantageous as the byproducts (CO, CO₂, HCl) are gaseous and easily removed.
-
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture back to 0 °C and bubble ammonia gas through the solution, or add a solution of ammonium hydroxide (2.0 eq) dropwise.
-
Rationale: The ammonia acts as a nucleophile, attacking the acid chloride to form the primary amide.
-
-
Stir for an additional 1-2 hours at room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-6-hydroxy-5-methylbenzamide. Purify by column chromatography or recrystallization as needed.
Step 2: Cyclization to 2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one
-
Combine the 2-amino-6-hydroxy-5-methylbenzamide (1.0 eq) with urea (1.5 eq) in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or conduct the reaction neat.
-
Rationale: Urea serves as the source for the C2-N moiety of the quinazolinone ring. At high temperatures, urea decomposes to isocyanic acid, which is the reactive species in the cyclization.
-
-
Heat the mixture to 180-200 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Dilute the mixture with water and filter the solid precipitate.
-
Wash the solid with water and then a non-polar solvent like hexane to remove any residual starting materials or high-boiling solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.[13][14]
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as N-H, O-H, C=O, and C-N bonds, through their characteristic vibrational frequencies.
-
Melting Point Analysis: To assess the purity of the compound.
Potential Biological Activities and Applications
The quinazolinone scaffold is a versatile pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications.[1][3][5] The specific substitutions on our target molecule—an amino group at C2, and hydroxyl and methyl groups on the benzene ring—suggest several potential areas of biological activity.
Caption: Potential therapeutic applications of the 2-amino-quinazolin-4(1H)-one scaffold.
-
Anticancer Activity: This is one of the most prominent activities of quinazolinone derivatives.[4][15] Many act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial in cell signaling pathways that drive tumor growth.[15] The 2-amino group is often a key feature for binding to the kinase domain.
-
Antimicrobial and Antifungal Activity: Numerous quinazolinone derivatives have shown potent activity against a range of bacterial and fungal pathogens.[2][6] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes.
-
Anti-inflammatory Effects: Some quinazolinones have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[3]
-
Antiviral Activity: The quinazolinone scaffold has been explored for its potential to inhibit viral replication, including activity against viruses like influenza.[16]
Conclusion
While 2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one remains a hypothetical compound without specific published experimental data, its chemical class is of significant interest to the scientific community. Based on the extensive literature on related quinazolinone derivatives, it is possible to predict its physicochemical properties, devise a plausible synthetic route, and anticipate its potential as a bioactive molecule. The methodologies and insights presented in this guide offer a comprehensive starting point for researchers aiming to synthesize and investigate this and other novel 2-amino-quinazolin-4(1H)-one derivatives for various therapeutic applications.
References
-
(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Available at: [Link]
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC - NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. Available at: [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. Available at: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. Available at: [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. Available at: [Link]
-
Synthesis of 5-substituted quinazolinone derivatives and their inhibitory activity in vitro. Available at: [Link]
-
Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Available at: [Link]
-
4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace. Available at: [Link]
-
Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation - Taylor & Francis. Available at: [Link]
-
Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction. Available at: [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC. Available at: [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. Available at: [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. Available at: [Link]
-
(PDF) Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid - ResearchGate. Available at: [Link]
-
Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - Semantic Scholar. Available at: [Link]
-
Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. Available at: [Link]
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - MDPI. Available at: [Link]
-
Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. Available at: [Link]
-
2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone - PubChem. Available at: [Link]
-
2-Amino-5,6,7,8-tetrahydroquinazolin-5-one | C8H9N3O | CID 5200220 - PubChem. Available at: [Link]
-
(PDF) Probing of 2-amino-6-chloro-3,4-dihydroquinazoline Hydrochloride at 5-HT3 receptor. Available at: [Link]
-
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO. Available at: [Link]
-
Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC - NIH. Available at: [Link]
- CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google Patents.
-
A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity - PubMed. Available at: [Link]
-
4(1H)-Quinazolinone | C8H6N2O | CID 135408753 - PubChem. Available at: [Link]
-
Mass spectrometric characterization of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-oxidized metabolites bound at Cys34 of human serum albumin - PubMed. Available at: [Link]
-
4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso- - the NIST WebBook. Available at: [Link]
-
2-Amino-4-hydroxy-6-methylpyrimidine - the NIST WebBook. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orientjchem.org [orientjchem.org]
- 7. scielo.br [scielo.br]
- 8. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometric characterization of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-oxidized metabolites bound at Cys34 of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
